Journal Name:Russian Journal of Bioorganic Chemistry
Journal ISSN:1068-1620
IF:1.254
Journal Website:http://link.springer.com/journal/11171
Year of Origin:1993
Publisher:Pleiades Publishing
Number of Articles Per Year:105
Publishing Cycle:Bimonthly
OA or Not:Not
Amaryllidaceae alkaloids
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/NP9900700549
The first page of this article is displayed as the abstract.
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Amaryllidaceae and Sceletium alkaloids
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2005-01-10 , DOI: 10.1039/B316106B
Covering: January 2003 to June 2004. Previous review: Nat. Prod. Rep., 2003, 20, 606This review covers the morphology, isolation, total synthesis and biological activity of the naturally occurring alkaloids isolated from the Amaryllidaceae family, as well as the structurally related Sceletium alkaloids.
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Advances in identification and validation of protein targets of natural products without chemical modification
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2016-03-11 , DOI: 10.1039/C5NP00107B
Covering: up to February 2016 Identification of the target proteins of natural products is pivotal to understanding the mechanisms of action to develop natural products for use as molecular probes and potential therapeutic drugs. Affinity chromatography of immobilized natural products has been conventionally used to identify target proteins, and has yielded good results. However, this method has limitations, in that labeling or tagging for immobilization and affinity purification often result in reduced or altered activity of the natural product. New strategies have recently been developed and applied to identify the target proteins of natural products and synthetic small molecules without chemical modification of the natural product. These direct and indirect methods for target identification of label-free natural products include drug affinity responsive target stability (DARTS), stability of proteins from rates of oxidation (SPROX), cellular thermal shift assay (CETSA), thermal proteome profiling (TPP), and bioinformatics-based analysis of connectivity. This review focuses on and reports case studies of the latest advances in target protein identification methods for label-free natural products. The integration of newly developed technologies will provide new insights and highlight the value of natural products for use as biological probes and new drug candidates.
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Antimycobacterial natural products
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2003-10-17 , DOI: 10.1039/B212154A
Covering: 1990–2002This review covers the literature published between January 1990 and December 2002 (inclusive) for natural products with reported antimycobacterial activity, with 248 citations to 352 compounds isolated from both terrestrial and marine sources. The compounds are presented in order of chemical type, namely lipids/fatty acids and simple aromatics, phenolics and acetogenic quinones, peptides, alkaloids, terpenes (monoterpenoids, diterpenes, sesquiterpenes, sesterterpenes and triterpenes) and steroids.
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Antibacterial properties and clinical potential of pleuromutilins
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2018-07-06 , DOI: 10.1039/C8NP00042E
Covering: up to 2018 Pleuromutilins are a clinically validated class of antibiotics derived from the fungal diterpene (+)-pleuromutilin (1). Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome. In this review we summarize the biosynthesis and recent total syntheses of (+)-pleuromutilin (1). We review the mode of interaction of pleuromutilins with the bacterial ribosome, which involves binding of the C14 extension and the tricyclic core to the P and A sites of the PTC, respectively. We provide an overview of existing clinical agents, and discuss the three primary modes of bacterial resistance (mutations in ribosomal protein L3, Cfr methylation, and efflux). Finally we collect structure–activity relationships from publicly available reports, and close with some forward looking statements regarding future development.
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Antibiotics with antifungal and antibacterial activity against plant diseases
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/NP9880500047
The first page of this article is displayed as the abstract.
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Are highly morphed peptide frameworks lurking silently in microbial genomes valuable as next generation antibiotic scaffolds?
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2017-05-17 , DOI: 10.1039/C7NP00011A
Antibiotics are a therapeutic class that, once deployed, select for resistant bacterial pathogens and so shorten their useful life cycles. As a consequence new versions of antibiotics are constantly needed. Among the antibiotic natural products, morphed peptide scaffolds, converting conformationally mobile, short-lived linear peptides into compact, rigidified small molecule frameworks, act on a wide range of bacterial targets. Advances in bacterial genome mining, biosynthetic gene cluster prediction and expression, and mass spectroscopic structure analysis suggests many more peptides, modified both in side chains and peptide backbones, await discovery. Such molecules may turn up new bacterial targets and be starting points for combinatorial or semisynthetic manipulations to optimize activity and pharmacology parameters.
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Application of isothermal titration calorimetry as a tool to study natural product interactions
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2016-05-17 , DOI: 10.1039/C5NP00094G
Covering: up to February 2015 Over the past twenty-five years, isothermal titration calorimetry (ITC) has become a potent tool for the study a great variety of molecular interactions. This technique is able to provide a complete thermodynamic profile of an interaction process in a single experiment, with a series of advantages in comparison to other comparable techniques, such as less amount of sample or no need of chemical modification or labelling. It is thus not surprising that ITC has been applied to study the manifold types of interactions of natural products to get new insights into the molecular key factors implied in the complexation process of this type of compounds. This review provides an overview over the applications of ITC as a potent tool to investigate interactions of natural products with proteins, nucleic acids, oligosaccharides, and other types of receptors. The examples have been selected depending on the impact that this technique had during the investigation and revision of the interactions involved in the bioactivity of a compound, lead optimization or technical applications.
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Antimicrobial nucleoside antibiotics targeting cell wall assembly: Recent advances in structure–function studies and nucleoside biosynthesis
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2009-12-16 , DOI: 10.1039/B816215H
Covering: 2003 to 2009 The quest for new antibiotics, especially those with activity against Gram-negative bacteria, is urgent; however, very few new antibiotics have been marketed in the last 40 years, with this limited number falling into only four new structural classes. Several nucleoside natural product antibiotics target bacterial translocase MraY, involved in the lipid-linked cycle of peptidoglycan biosynthesis, and fungal chitin synthase. Biosynthetic studies on the nikkomycin, caprazamycin and pacidamycin/mureidomycin families are also reviewed.
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Anthocyanins, brazilin, and related compounds
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/NP9870400025
The first page of this article is displayed as the abstract.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.60 19 Science Citation Index Expanded Not
Submission Guidelines
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